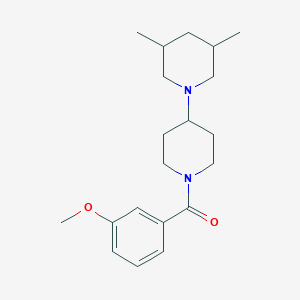
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound is structurally similar to other hallucinogens such as mescaline and MDMA. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is not fully understood, but it is believed to act on the serotonergic system in the brain. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is a partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of other substances such as LSD and psilocybin. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has also been shown to increase levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of cAMP, which is a signaling molecule that plays a role in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several advantages for laboratory experiments. It is a relatively stable compound that can be stored for extended periods of time. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several limitations for laboratory experiments. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has a complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. One area of research is the potential therapeutic applications of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine as an anxiolytic and antidepressant. Additionally, further studies are needed to fully understand the mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine and its effects on the serotonergic system. Overall, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has the potential to be a valuable tool for scientific research and a potential treatment for a variety of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine involves several steps, including the reaction of p-anisaldehyde with 2,6-dimethylpiperidine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine requires specialized equipment and expertise, and it is not a simple process.
Wissenschaftliche Forschungsanwendungen
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have anxiolytic and antidepressant effects, which make it a potential treatment for anxiety and depression.
Eigenschaften
Produktname |
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine |
|---|---|
Molekularformel |
C20H30N2O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3 |
InChI-Schlüssel |
ACOMVHBPRUSGRJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
Kanonische SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)